Product packaging for Methyl 2-methoxy-6-pentadecylbenzoate(Cat. No.:CAS No. 65446-29-9)

Methyl 2-methoxy-6-pentadecylbenzoate

Cat. No.: B8570257
CAS No.: 65446-29-9
M. Wt: 376.6 g/mol
InChI Key: OQSVZQRWYNGQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-methoxy-6-pentadecylbenzoate (CAS 65446-29-9) is a synthetic benzoic acid ester derivative of the natural product anacardic acid . It is structurally characterized by a pentadecyl side chain at the 6-position of the benzoate ring and is also known under the synonym methyl anacardate . While direct biological data for this methylated derivative is limited in the public domain, it is closely related to anacardic acid, a well-known histone acetyltransferase (HAT) inhibitor extracted from cashew nut shell liquid . Anacardic acid has been shown to inhibit the HAT activity of p300 and PCAF with IC50 values of approximately 8.5 μM and 5 μM, respectively, making it a valuable tool for epigenetic research . In vivo studies on anacardic acid have demonstrated its ability to attenuate cardiac hypertrophy and improve cardiac function in mouse models, highlighting its potential in investigating signaling pathways related to gene expression and cardiac development . As a derivative, this compound is primarily of interest to researchers in medicinal chemistry and epigenetics for probing structure-activity relationships, developing novel HAT inhibitors, and exploring its potential as a biochemical probe. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O3 B8570257 Methyl 2-methoxy-6-pentadecylbenzoate CAS No. 65446-29-9

Properties

CAS No.

65446-29-9

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

methyl 2-methoxy-6-pentadecylbenzoate

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(26-2)23(21)24(25)27-3/h17,19-20H,4-16,18H2,1-3H3

InChI Key

OQSVZQRWYNGQSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC

Origin of Product

United States

Isolation and Biosynthetic Precursors

Extraction and Purification of Anacardic Acid from Anacardium occidentale

Anacardic acid is predominantly sourced from the shell of the cashew nut (Anacardium occidentale), where it exists as a mixture of closely related phenolic lipids. science.gov The extraction and purification of anacardic acid are crucial first steps before it can be used as a precursor for synthesizing derivatives like Methyl 2-methoxy-6-pentadecylbenzoate.

Several methods have been developed for the extraction of anacardic acid from cashew nut shells. A common laboratory-scale approach involves solvent extraction. researchgate.net The choice of solvent and extraction conditions significantly impacts the yield and purity of the extracted anacardic acid.

A widely utilized method for isolating anacardic acid involves its precipitation as a calcium salt. nih.govmdpi.com In this process, crude CNSL is dissolved in a solvent, and calcium hydroxide (B78521) is added to selectively precipitate the anacardic acid as calcium anacardate. nih.govmdpi.com This salt is then separated and treated with a strong acid, such as hydrochloric acid, to regenerate the purified anacardic acid. nih.gov

The following table summarizes various extraction and purification methods for anacardic acid from Anacardium occidentale:

Table 1: Methods for Extraction and Purification of Anacardic Acid
Method Key Reagents/Solvents Brief Description Reference
Solvent Extraction n-hexane, methanol (B129727), ethanol Cashew nut shells are treated with the solvent to extract the cashew nut shell liquid (CNSL), which is rich in anacardic acid. researchgate.net
Precipitation as Calcium Salt Methanol, Calcium hydroxide, Hydrochloric acid Anacardic acid in CNSL is selectively precipitated as calcium anacardate. The purified anacardic acid is then regenerated by acidification. nih.govmdpi.com

Biogenesis of Anacardic Acid and Related Phenolic Lipids

Anacardic acid is a naturally occurring phenolic lipid. Its biosynthesis involves the condensation of fatty acids and phenolic compounds that are derived from the acetate-malonate pathway. The long alkyl side chain of anacardic acid originates from fatty acid metabolism.

The general structure of anacardic acid consists of a salicylic (B10762653) acid moiety with a 15-carbon alkyl chain. This alkyl chain can be saturated or have varying degrees of unsaturation (monoene, diene, or triene). The specific composition of the anacardic acid mixture can vary depending on the plant species.

Role of this compound as a Semisynthetic Intermediate

Anacardic acid serves as a versatile starting material, or synthon, for the creation of a wide array of semisynthetic derivatives with potential applications in various fields. researchgate.netmdpi.com The chemical structure of anacardic acid, with its phenolic hydroxyl and carboxylic acid groups, allows for numerous chemical modifications. jsta.cl

This compound is a key semisynthetic intermediate derived from anacardic acid. Its formation involves the methylation of both the phenolic hydroxyl group and the carboxylic acid group of anacardic acid. ijpsr.com This modification is a critical step in the synthesis of more complex molecules.

The synthesis of this compound from tetrahydroanacardic acid (the saturated form of anacardic acid) has been described. ijpsr.com This process typically involves the use of a methylating agent, such as dimethyl sulphate, in the presence of a base like potassium carbonate. ijpsr.com

Once formed, this compound can be further modified. For instance, the ester group can be hydrolyzed back to a carboxylic acid, yielding 2-methoxy-6-pentadecylbenzoic acid. This subsequent synthon can then be used to create a variety of derivatives, such as benzamides, by coupling it with different anilines. nih.gov The methylation of the phenolic hydroxyl group serves to protect it during subsequent reactions, allowing for selective modification of other parts of the molecule. This strategic use of this compound as an intermediate enables the synthesis of a diverse range of anacardic acid derivatives with tailored properties.

Derivatization from Anacardic Acid

This compound is synthetically derived from anacardic acid, a primary constituent of cashew nut shell liquid (CNSL). gavinpublishers.commdpi.com Anacardic acid is not a single entity but a mixture of 6-alkyl salicylic acids, predominantly featuring a 15-carbon alkyl chain with varying degrees of unsaturation. mdpi.comresearchgate.net The natural mixture typically contains monoene, diene, and triene analogues. gavinpublishers.com The transformation of this natural product into the target compound involves three main chemical modifications: methylation of the phenolic hydroxyl group, esterification of the carboxylic acid moiety, and hydrogenation of the unsaturated alkyl side chain.

Methylation of Phenolic Hydroxyl Groups

The phenolic hydroxyl group (Ar-OH) on the salicylic acid core of anacardic acid is a reactive site. osti.gov In synthetic pathways, protecting or modifying this group is often crucial to prevent unwanted side reactions and increase the stability of the final product. osti.govresearchgate.net Chemoselective methylation converts the phenolic hydroxyl into a more stable methoxy (B1213986) group. This transformation effectively blocks the reactivity of the phenol, which can otherwise lead to the formation of reactive quinone methide intermediates that promote undesirable condensation or polymerization reactions, especially under thermal stress. osti.govresearchgate.net

The methylation process can be achieved using various methylating agents. A common laboratory and industrial method involves the use of dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide. google.com In this reaction, the base deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the methyl group of dimethyl sulfate to form the methyl ether.

Table 1: Example Reagents for Phenolic Hydroxyl Methylation

Reagent Role Base
Dimethyl Sulfate (DMS) Methylating Agent Sodium Hydroxide (NaOH)

This interactive table summarizes common reagents used for the methylation of phenolic hydroxyl groups.

Esterification of Carboxylic Acid Moieties

The carboxylic acid group of the anacardic acid structure is converted into a methyl ester to yield the target compound. The most common method for this transformation is Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, in this case, methanol. chemguide.co.uk

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, a large excess of methanol is typically used, and the water formed as a byproduct is often removed. masterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk A patent describing the derivatization of anacardic acid outlines a method that consists of heating a mixture of anacardic acid with an excess of the desired alcohol while maintaining an acidic pH (not above 3) and a temperature not substantially exceeding 200°C. google.com

Table 2: Conditions for Fischer Esterification

Reactant Catalyst Key Conditions
Methanol (excess) Sulfuric Acid (H₂SO₄) Heating/Reflux

This interactive table outlines typical conditions for the Fischer esterification of a carboxylic acid.

Hydrogenation of Unsaturated Alkyl Chains

The alkyl side chain of natural anacardic acid is typically a mix of C15 chains with one, two, or three double bonds. gavinpublishers.com To produce this compound, these unsaturated chains must be converted to a fully saturated pentadecyl group. This is accomplished through catalytic hydrogenation. aocs.org

Hydrogenation is a chemical reaction that adds hydrogen across carbon-carbon double (or triple) bonds, effectively saturating them. youtube.com The process involves bubbling hydrogen gas through the heated liquid substrate in the presence of a metal catalyst. aocs.orgyoutube.com Finely dispersed metals such as nickel, platinum, or palladium are commonly used as catalysts. aocs.org This process converts the unsaturated pentadecenyl side chains into a saturated pentadecyl chain, increasing the melting point and oxidative stability of the compound. libretexts.org

Application of Greener Synthetic Reagents and Conditions

Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. In the synthesis of this compound, greener alternatives to traditional methods can be applied. For instance, dimethyl carbonate (DMC) can be used as a non-toxic methylating agent for both the phenolic hydroxyl and carboxylic acid groups, replacing hazardous reagents like dimethyl sulfate and methyl halides. chemicalbook.com

One documented green chemistry approach involves heating the carboxylic acid with dimethyl carbonate in a sealed autoclave at 180-200°C in the presence of a zeolite catalyst. chemicalbook.com This method boasts high yields (e.g., 98% for similar esterifications) and avoids the use of strong acids or corrosive reagents. chemicalbook.com The principles of green chemistry also favor catalytic hydrogenation, as it is an atom-economical process, but seek to replace heavy metal catalysts with more sustainable alternatives where possible.

Synthesis of Related Analogues and Derivatives

The chemical structure of this compound can be modified to produce a variety of related analogues. These modifications can be useful for structure-activity relationship studies. nih.gov

Hydrolysis to Carboxylic Acid Analogues

The methyl ester group of this compound can be hydrolyzed back to a carboxylic acid, yielding the analogue 2-methoxy-6-pentadecylbenzoic acid. This reaction is essentially the reverse of esterification. masterorganicchemistry.com

Hydrolysis is typically carried out under basic conditions, a process known as saponification. researchgate.net The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. google.com This reaction produces the carboxylate salt of the acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. google.com

Table 3: Reagents for Ester Hydrolysis (Saponification)

Step Reagent Product
1. Saponification Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in water/alcohol Sodium/Potassium 2-methoxy-6-pentadecylbenzoate

This interactive table details the two-step process of hydrolyzing an ester to a carboxylic acid.

Reduction to Benzylic Alcohol Derivatives

The ester functionality of this compound can be readily reduced to a primary benzylic alcohol, (2-methoxy-6-pentadecylphenyl)methanol. This transformation is a fundamental step for accessing a different class of compounds with altered polarity and reactivity. Strong reducing agents are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as copper chromite, under high pressure and temperature. While potentially requiring more specialized equipment, this method can be effective for large-scale reductions.

Table 1: General Conditions for Reduction of Methyl Benzoate Esters

Reagent/Catalyst Solvent Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O 0°C to room temperature Primary Alcohol

These reduction methods convert the electron-withdrawing ester group into a more versatile hydroxymethyl group, which can then undergo further reactions such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

Halogenation Reactions for Further Functionalization

Introducing halogen atoms onto the aromatic ring of this compound via electrophilic aromatic substitution opens up numerous possibilities for subsequent chemical modifications, such as cross-coupling reactions. The position of halogenation is directed by the existing substituents: the methoxy group (-OCH₃) and the pentadecyl group (-C₁₅H₃₁).

Both the methoxy and alkyl groups are ortho-, para-directing activators. However, the positions ortho to these groups (C3 and C5) are the most likely sites for substitution.

The C6 position is already substituted by the pentadecyl group.

The C2 position is substituted by the methoxy group.

Steric hindrance from the bulky pentadecyl group at C6 and the methoxy group at C2 may influence the regioselectivity of the reaction, potentially favoring substitution at the C3 or C5 position.

Standard halogenation conditions can be applied. For bromination, molecular bromine (Br₂) is used in conjunction with a Lewis acid catalyst like iron(III) bromide (FeBr₃). For chlorination, chlorine (Cl₂) and a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are employed. The reaction is typically performed in an inert solvent.

Table 2: Predicted Products of Electrophilic Halogenation

Halogenating Agent Catalyst Predicted Major Products
Br₂ FeBr₃ Methyl 3-bromo-2-methoxy-6-pentadecylbenzoate, Methyl 5-bromo-2-methoxy-6-pentadecylbenzoate

The resulting aryl halides are valuable intermediates for building more complex molecules, for instance, through Suzuki or Sonogashira coupling reactions.

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure and are known for their diverse biological activities. The synthesis of hydrazone derivatives from this compound is a two-step process.

First, the methyl ester is converted into the corresponding benzohydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a protic solvent like methanol or ethanol, under reflux conditions. researchgate.netnih.gov The reaction involves the nucleophilic acyl substitution of the methoxy group by the hydrazine.

In the second step, the isolated 2-methoxy-6-pentadecylbenzohydrazide is condensed with an appropriate aldehyde or ketone. This reaction is typically acid-catalyzed (e.g., with a few drops of acetic acid) and proceeds by refluxing the reactants in a solvent like methanol. The reaction yields the desired N'-substituted hydrazone derivative. researchgate.net

This straightforward sequence allows for the introduction of a wide variety of substituents (derived from the aldehyde or ketone) onto the core structure, facilitating the creation of a library of diverse hydrazone compounds.

Transformation into Mellein-Type Dihydroisocoumarin Precursors

Melleins and other 3,4-dihydroisocoumarins are a class of natural products with a range of biological activities. nih.gov The core structure of this compound can be envisioned as a precursor to a mellein-type scaffold. The synthesis would involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methoxy-6-pentadecylbenzoic acid, followed by the construction of the lactone ring.

A modern and effective strategy to achieve this is through directed ortho-metalation (DoM) or palladium-catalyzed C-H activation. wikipedia.orgorganic-chemistry.org In a DoM approach, the carboxylic acid group of the hydrolyzed starting material can direct a strong base, such as n-butyllithium, to deprotonate the aromatic ring at the sterically accessible ortho position (C5). wikipedia.orguwindsor.ca The resulting aryllithium species can then react with a suitable two-carbon electrophile, such as an epoxide (e.g., propylene (B89431) oxide to install a methyl group at the C3 position of the final product). Subsequent acid-catalyzed cyclization would yield the desired 3,4-dihydroisocoumarin ring system.

Plausible Synthetic Route to a Dihydroisocoumarin Derivative:

Hydrolysis: this compound is saponified using NaOH or KOH to yield 2-methoxy-6-pentadecylbenzoic acid.

Directed ortho-Metalation: The benzoic acid is treated with a strong lithium amide base or an alkyllithium to generate a dianion, with lithiation occurring at the C5 position.

Alkylation: The lithiated intermediate is reacted with an epoxide (e.g., ethylene (B1197577) oxide or propylene oxide).

Lactonization: Acidic workup protonates the intermediates and promotes intramolecular cyclization to form the dihydroisocoumarin lactone.

This synthetic strategy allows for the controlled construction of the heterocyclic core characteristic of mellein-type natural products.

Generation of Structure-Activity Relationship (SAR) Probes

To investigate the biological importance of different parts of the this compound structure, a library of analogs can be synthesized to serve as structure-activity relationship (SAR) probes. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and reduce toxicity. The chemical handles on the parent molecule allow for systematic modifications.

Key Structural Modifications for SAR Studies:

Alkyl Chain Variation: The pentadecyl chain can be shortened or lengthened by starting with different long-chain alkyl precursors during the initial synthesis of the benzoic acid core. The effect of chain saturation could also be explored by introducing double or triple bonds.

Modification of the Methoxy Group: The methyl ether can be cleaved (e.g., using BBr₃) to reveal a phenol, which can then be re-alkylated with different alkyl groups to explore the impact of steric bulk and electronics at this position.

Aromatic Ring Substitution: As described in the halogenation section (3.2.3), positions on the aromatic ring can be functionalized. The resulting aryl halides can be used in cross-coupling reactions to introduce a wide array of substituents (alkyl, aryl, cyano, etc.), probing the electronic and steric requirements for biological activity.

Ester and Amide Analogs: The initial methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted into a series of different esters (ethyl, propyl, etc.) or amides (primary, secondary, tertiary) to evaluate the importance of the hydrogen-bond donating and accepting capabilities of this part of the molecule.

By systematically making these changes and evaluating the biological activity of the resulting compounds, a detailed SAR profile can be established, guiding the design of more potent and selective molecules.

Mechanistic Insights into the Biological Activities of this compound

While direct and extensive research on the specific biological activities of this compound is limited, its structural similarity to other naturally occurring phenolic lipids, such as anacardic acids, allows for informed hypotheses regarding its potential mechanistic actions. This article explores the putative biological activities of this compound, focusing on its potential modulation of key enzyme systems and interactions with nuclear receptors.

Origin from Cashew Nut Shell Liquid Cnsl and Anacardic Acid Derivatives

The primary route to Methyl 2-methoxy-6-pentadecylbenzoate in a laboratory setting is through the chemical modification of anacardic acid. Anacardic acid is a major phenolic constituent of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut industry. CNSL is a rich source of phenolic lipids, making it a valuable and renewable resource for chemical synthesis.

The composition of CNSL can vary, but it is primarily composed of anacardic acids, cardols, cardanols, and methylcardols. Anacardic acids are a mixture of 6-alkyl salicylic (B10762653) acids, with the alkyl chain varying in its degree of unsaturation.

Table 1: Typical Composition of Natural Cashew Nut Shell Liquid (CNSL)

ComponentPercentage (%)
Anacardic Acids60-65
Cardols15-20
Cardanols10
2-Methylcardol~2

The synthesis of this compound from anacardic acid typically involves a multi-step process. A common synthetic pathway begins with the isolation of anacardic acid from CNSL. The carboxylic acid and phenolic hydroxyl groups of anacardic acid are then methylated. For instance, a reaction with dimethyl sulfate (B86663) in the presence of a base can be used to form the methyl ester and the methoxy (B1213986) ether simultaneously. Following methylation, the unsaturated alkyl side chain of the resulting (E)-methyl 2-methoxy-6-(pentadec-8-enyl)benzoate is hydrogenated to yield the saturated pentadecyl chain, resulting in the final product, this compound. researchgate.net

Significance of the Compound in Natural Product Chemistry

The significance of Methyl 2-methoxy-6-pentadecylbenzoate in natural product chemistry stems from several key aspects. Firstly, it represents a successful utilization of a readily available and renewable agro-waste product, CNSL, for the synthesis of a more complex chemical entity. This aligns with the principles of green chemistry, which seeks to develop more sustainable chemical processes.

Secondly, as a derivative of anacardic acid, this compound is of interest for its potential biological activities. Anacardic acids and their derivatives are known to exhibit a range of biological effects, including antibacterial, and antitumor activities. nih.govnih.govmdpi.comscirp.orgresearchgate.netnih.gov While research on the specific biological profile of this compound is not as extensive as that of its parent compound, its structural similarity to other biologically active long-chain phenolic compounds suggests that it may also possess interesting pharmacological properties. The methylation of the carboxylic acid and phenolic hydroxyl groups can alter the compound's polarity and bioavailability, which may in turn modulate its biological activity.

Furthermore, this compound has been utilized as a key intermediate in the synthesis of other complex molecules. For example, it has been used as a starting material in the synthesis of 2-formyl-6-methoxybenzoate, a valuable building block for the preparation of other fine chemicals. researchgate.net This demonstrates the compound's utility as a scaffold for further chemical elaboration, highlighting its importance in synthetic organic chemistry.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
IUPAC NameThis compound
CAS Number65446-29-9

The Chemical Profile of this compound: From Natural Precursors to a Semisynthetic Intermediate

This compound is a notable organic compound derived from anacardic acid, a primary constituent of cashew nut shell liquid (CNSL). This article explores the isolation of its precursor, anacardic acid, from Anacardium occidentale, delves into its biosynthetic origins, and elucidates the role of this compound as a key intermediate in the synthesis of other compounds.

Mechanistic Investigations of Biological Activities

Receptor-Ligand Interactions

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARδ Activation Profile

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid metabolism and energy balance. nih.gov The activity of specific compounds on PPAR subtypes (α, γ, and δ) is of significant interest in therapeutic research. Currently, there is a lack of specific research data detailing the interaction or activation profile of this compound with PPARδ. Investigations into the parent compounds, anacardic acids, have also not focused extensively on the PPARδ subtype, leaving this a subject for future research.

Principles of Selective PPAR Modulator (SPPARM) Activity

The concept of a Selective PPAR Modulator (SPPARM) has emerged as a sophisticated approach to drug design, moving beyond simple receptor agonism. nih.gov Unlike full agonists that activate a broad range of gene transcription, SPPARMs are designed to selectively regulate the transcription of specific genes, thereby maximizing therapeutic benefits while minimizing adverse effects. nih.gov

The core principles of SPPARM activity are rooted in the molecular interactions between the ligand and the PPAR:

Differential Receptor Conformation: SPPARMs bind to the PPAR's ligand-binding pocket, which is notably large. This binding induces specific conformational changes in the receptor. nih.gov

Cofactor Recruitment: The distinct conformation adopted by the receptor upon binding to a SPPARM influences its affinity for various coactivators and corepressors. nih.gov This selective recruitment of cofactors is the key to differential gene expression.

Gene-Specific Regulation: By modulating the assembly of the transcriptional machinery in a gene-specific manner, SPPARMs can fine-tune the biological response. For example, a Selective PPARα Modulator (SPPARMα) could be designed to upregulate genes involved in fatty acid catabolism while avoiding the regulation of genes linked to adverse effects. nih.govmdpi.com

This approach allows for a more targeted therapeutic intervention for metabolic diseases compared to conventional PPAR agonists. nih.govnih.gov

Anti-mycobacterial Activity of Related Anacardic Acid Derivatives

Anacardic acid, the parent scaffold of this compound, is a major constituent of cashew nut shell liquid. While natural anacardic acid itself may have limited activity against certain mycobacteria, its derivatives have shown significant promise. mdpi.com Researchers have synthesized various novel derivatives to enhance their anti-mycobacterial potency.

For instance, isonicotinoylhydrazones synthesized from anacardic acid have demonstrated potent activity against Mycobacterium smegmatis. nih.gov Furthermore, these derivatives also showed inhibitory activity against the pathogenic strain Mycobacterium tuberculosis H37Rv. nih.gov Studies have also explored other modifications, such as the synthesis of benzamide (B126) derivatives, with some compounds like 1-(2-hydroxy-6-pentadecyl)-N-(hydroxyethylaminoethyl) benzamide exhibiting good anti-mycobacterial activity. ijpsr.com The structural modifications of the anacardic acid backbone are crucial for enhancing the efficacy against mycobacterial strains.

Table 1: Anti-mycobacterial Activity of Selected Anacardic Acid Derivatives
Derivative ClassTarget OrganismObserved ActivityReference
IsonicotinoylhydrazonesMycobacterium smegmatisPotent inhibitory activity nih.gov
IsonicotinoylhydrazonesMycobacterium tuberculosis H37RvInhibitory activity observed nih.gov
BenzamidesMycobacterium smegmatisGood anti-mycobacterial activity ijpsr.com
C10 and C12 Alkyl Chain DerivativesMulti-drug-resistant Staphylococcus aureus (MRSA)Increased survival in Galleria mellonella model nih.gov

Broader Antimicrobial Potential of Benzoic Acid Esters

The benzoic acid ester scaffold is a well-established pharmacophore with recognized antimicrobial properties. ijcrt.org These compounds are known to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. ijcrt.orggoogle.com

The antimicrobial efficacy of benzoic acid esters is influenced by several structural features:

Alkyl Chain Length: Studies on various phenolic acid esters have shown that antimicrobial activity often increases with the length of the alkyl chain in the ester group. cabidigitallibrary.org However, this can be limited by a decrease in water solubility for esters with very long chains. cabidigitallibrary.org

Hydroxyl and Methoxy Groups: The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring significantly impact activity. nih.gov Generally, compounds with hydroxyl groups are more active than those with methoxy groups. nih.gov An increasing number of hydroxyl groups can also enhance activity. nih.gov

Target Organism Sensitivity: The effectiveness of these esters can vary significantly between different microorganisms. For example, some studies have found Campylobacter jejuni to be particularly sensitive compared to other pathogens like E. coli or Listeria monocytogenes. nih.gov

Benzoic acid esters exert their antimicrobial effect by disrupting the pH balance within microbial cells, leading to acidification of the cytoplasm and inhibition of essential metabolic processes. ijcrt.org

Table 2: Antimicrobial Activity of Selected Benzoic Acid and Cinnamic Acid Esters against Candida albicans
CompoundC. albicans Strain LM-106 (MIC μg/mL)C. albicans Strain LM-23 (MIC μg/mL)C. albicans Strain ATCC-76645 (MIC μg/mL)
Methyl Caffeate128128128
Methyl 2-nitrocinnamate128128128
Methyl biphenyl-2-carboxylate128128256

Data sourced from a study on the antifungal effect of ester derivatives. nih.gov

Antioxidant Activities Associated with Benzoic Acid Ester Scaffolds

Derivatives of benzoic acid are recognized for their antioxidant properties, primarily their ability to scavenge free radicals. semanticscholar.orgresearchgate.net This activity is intrinsically linked to their chemical structure, particularly the substitution pattern on the aromatic ring.

The key determinant of antioxidant activity in this class of compounds is the presence of hydroxyl groups. semanticscholar.org The position of the -OH group relative to the carboxyl group is critical; compounds with a hydroxyl group in the ortho or para position typically exhibit the strongest antioxidant properties. semanticscholar.orgresearchgate.net The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, such as the superoxide radical. semanticscholar.org

Esterification of the carboxyl group can modulate this activity. Some studies have found that while esters retain antioxidant properties, the parent carboxylic acid (e.g., 4-hydroxybenzoic acid) may show higher activity than its methyl or propyl esters. semanticscholar.org Conversely, other research has indicated that certain hydroxybenzoic acid esters can possess greater antiviral activity than the corresponding acid, suggesting a complex structure-activity relationship. ijcrt.org For instance, propyl gallate is noted as a potent hydroxyl radical scavenger. nih.gov

Phytotoxic and Neurotoxic Properties of Mellein-Type Derivatives

Melleins are a class of 3,4-dihydroisocoumarins, which are structurally related to the cyclized form of anacardic acids. These compounds, produced by various fungi, are known to exhibit a wide range of biological activities, including toxicity. udsm.ac.tz

Several mellein (B22732) derivatives are recognized as phytotoxins, causing symptoms like necrosis and wilting in various plant species. udsm.ac.tzmdpi.com For example, (R)-(-)-mellein has been identified as a non-specific phytotoxic metabolite from fungi that cause leaf spot diseases. mdpi.com It has been shown to induce wilting in tomato cuttings and soybean seedlings at certain concentrations. mdpi.comresearchgate.net The phytotoxic effects of these compounds are a component of the pathogenic mechanisms of certain plant fungi. researchgate.net

In addition to their effects on plants, some mellein derivatives are also known to be mycotoxins with potential toxicity to other organisms. The literature describes certain derivatives as neurotoxins, hepatotoxins, and nephrotoxins, highlighting a broad spectrum of potential toxicological properties associated with this structural class. udsm.ac.tz

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length and Saturation on Biological Response

The long pentadecyl (15-carbon) alkyl chain is a defining feature of Methyl 2-methoxy-6-pentadecylbenzoate and is expected to significantly influence its biological activity, primarily through its contribution to the molecule's lipophilicity.

Detailed Research Findings:

For this compound, it is hypothesized that the pentadecyl chain is crucial for its interaction with biological membranes or hydrophobic domains of a specific molecular target. Shortening or lengthening this chain would likely have a profound impact on its activity.

Shorter Alkyl Chains (e.g., C5-C10): A reduction in chain length would decrease lipophilicity, potentially leading to altered membrane permeability and reduced binding affinity if the target has a deep hydrophobic pocket.

Longer Alkyl Chains (e.g., C16-C20): Increasing the chain length further might enhance binding to a hydrophobic target, but could also lead to decreased bioavailability due to poor aqueous solubility or increased metabolic breakdown.

Unsaturation: The introduction of double or triple bonds into the alkyl chain would alter its geometry and flexibility. A cis-double bond, for example, would introduce a kink in the chain, which could either be beneficial or detrimental to binding, depending on the shape of the binding site.

Alkyl Chain ModificationPredicted Effect on LipophilicityHypothesized Impact on Biological Activity
Decrease in length (e.g., C10)DecreasePotentially reduced binding to hydrophobic targets; altered membrane interaction.
Increase in length (e.g., C20)IncreaseMay enhance binding to deep hydrophobic pockets, but could decrease solubility.
Introduction of unsaturation (alkene/alkyne)Slight DecreaseAltered chain conformation and rigidity; could affect binding pose and affinity.

Effects of Aromatic Substitutions on Molecular Recognition and Target Binding

The aromatic ring of this compound is substituted with a methoxy (B1213986) (-OCH3) group and a methyl ester (-COOCH3) group. The nature and position of these substituents are critical for molecular recognition and binding to a biological target.

Detailed Research Findings:

In studies of other substituted benzoates, the position and nature of the substituents have been shown to be critical for activity. For example, the antimicrobial activity of parabens (p-hydroxybenzoic acid esters) is influenced by the ester alkyl group. nih.gov For this compound, modifications to the aromatic ring could lead to significant changes in activity:

Nature of the Substituent: Replacing the methoxy group with other functionalities, such as a hydroxyl (-OH), a larger alkoxy group (e.g., -OC2H5), or an electron-withdrawing group (e.g., -Cl, -NO2), would systematically alter the electronic and steric properties of the ring. A hydroxyl group could introduce a new hydrogen bond donor, while a bulkier group might sterically hinder binding.

Modification of the Methyl Ester: Hydrolysis of the methyl ester to a carboxylic acid would introduce a negative charge at physiological pH, which could be critical for forming salt bridges with positively charged residues in a target protein. Conversely, converting it to a larger ester or an amide could probe for additional hydrophobic interactions or hydrogen bonding opportunities.

Aromatic SubstitutionPotential Effect on Molecular PropertiesHypothesized Impact on Target Binding
Relocation of the methoxy groupAltered electronic distribution and steric hindrance.May disrupt or create new favorable interactions within the binding site.
Replacement with a hydroxyl groupIntroduction of a hydrogen bond donor.Could form new hydrogen bonds with the target, potentially increasing affinity.
Replacement with an electron-withdrawing groupDecreased electron density of the aromatic ring.May alter pi-stacking interactions and overall electronic complementarity.
Hydrolysis of the methyl ester to a carboxylic acidIntroduction of a negative charge.Potential for new ionic interactions (salt bridges) with the target.

Conformational Flexibilities and Their Role in Activity Profiles

The significant number of rotatable bonds in the pentadecyl chain of this compound imparts a high degree of conformational flexibility. This flexibility allows the molecule to adopt various shapes, one or more of which may be the "bioactive conformation" required for binding to its target.

Detailed Research Findings:

Computational modeling and spectroscopic techniques are often employed to study the conformational preferences of flexible molecules. For long-chain compounds, it is understood that while they can exist in a multitude of conformations in solution, their binding to a target protein often "freezes" them in a single, well-defined conformation. The energy penalty required to adopt this bioactive conformation can influence the binding affinity.

Alkyl Chain Conformation: The pentadecyl chain can exist in a fully extended, linear conformation or adopt more compact, folded structures. The preferred conformation in a binding pocket will depend on the shape and nature of that pocket. A long, narrow hydrophobic channel would favor an extended conformation, while a more globular pocket might accommodate a folded one.

Aromatic Ring Orientation: The orientation of the aromatic ring relative to the alkyl chain can also vary. The energetic barrier to rotation around the C-C bond connecting the alkyl chain to the ring will influence the preferred spatial arrangement of these two key structural motifs.

Constraining Flexibility: Introducing rigid elements, such as double bonds or small rings, into the alkyl chain could be a strategy to reduce the number of possible conformations. This can lead to more potent compounds if the constrained conformation is close to the bioactive one, but can also lead to a loss of activity if it is not.

Understanding the conformational flexibility of this compound is crucial for designing analogs with improved activity. By identifying the bioactive conformation, it may be possible to design more rigid molecules that are "pre-organized" for binding, thus enhancing their potency.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide critical data for the structural confirmation of Methyl 2-methoxy-6-pentadecylbenzoate.

In a hypothetical ¹H NMR spectrum, specific proton signals would be expected to appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The integration of these signals would correspond to the number of protons in a given environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton interactions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30 t 1H Ar-H
~6.80 d 2H Ar-H
~3.90 s 3H -OCH ₃ (methoxy)
~3.85 s 3H -COOCH ₃ (ester)
~2.60 t 2H Ar-CH ₂-
~1.60 m 2H Ar-CH₂-CH ₂-
~1.25 br s 24H -(CH ₂)₁₂-

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing a complete carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~168 C =O (ester)
~158 C -OCH₃ (aromatic)
~135 C -CH₂ (aromatic)
~130 Ar-C H
~120 Ar-C H
~110 Ar-C H
~55 -OC H₃ (methoxy)
~52 -COOC H₃ (ester)
~35 Ar-C H₂-
~32 -C H₂-
~29 -(C H₂)₁₂-
~22 -C H₂-CH₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group
~2920-2850 Strong C-H stretch (alkane)
~1730 Strong C=O stretch (ester)
~1600, ~1470 Medium C=C stretch (aromatic)
~1250 Strong C-O stretch (ester, ether)

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would offer further structural clues, showing the loss of specific groups such as the methoxy (B1213986) or pentadecyl chains.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
[M]⁺ Molecular Ion
[M - 31]⁺ Loss of -OCH₃

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system (mobile phase) would be developed to achieve good separation between the starting materials, the product, and any byproducts on a TLC plate (stationary phase, typically silica gel). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Column Chromatography for Purification

For the purification of larger quantities of this compound, column chromatography is the preferred method. This technique utilizes a stationary phase (e.g., silica gel) packed into a column. The crude product is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. By collecting fractions as the eluent passes through the column, the desired compound can be isolated in a pure form. The selection of an appropriate eluent system is crucial for achieving efficient separation.

Spectrophotometric Methods in Related Photoprotection Research

Spectrophotometry is an indispensable tool in the field of photoprotection for quantifying the ability of a chemical compound to absorb ultraviolet (UV) radiation, thereby preventing it from reaching and damaging the skin. For a molecule like this compound, which has been identified as a potential photoprotective agent, UV-Visible (UV-Vis) spectrophotometry would be the primary method to characterize its efficacy. google.com

The core of this analysis lies in the Beer-Lambert law, which establishes a linear relationship between the absorbance of UV radiation and the concentration of the absorbing species. The research process would involve dissolving this compound in a suitable solvent, such as ethanol or cyclohexane, that does not absorb in the UV region of interest (typically 290-400 nm for sunscreen applications).

Key Spectrophotometric Parameters in Photoprotection Studies:

Maximum Absorption Wavelength (λmax): This is the wavelength at which the compound absorbs the most UV radiation. The λmax indicates the region of the UV spectrum (UVA, UVB, or UVC) where the compound offers the most protection. For aromatic compounds like benzoates, absorption is expected in the UVB or UVA range.

Molar Extinction Coefficient (ε): This value is a measure of how strongly the compound absorbs light at a specific wavelength. A high molar extinction coefficient at the λmax is a desirable characteristic for a sunscreen agent, as it indicates that a smaller amount of the compound is needed to achieve significant UV absorption. It is calculated from the measured absorbance at a known concentration and path length.

Illustrative Research Findings for Structurally Related Compounds:

ParameterDescriptionTypical Expected Values for Benzoate Derivatives
λmax (nm) Wavelength of maximum UV absorbance.290 - 320 nm
Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) Measure of light absorption intensity at λmax.10,000 - 25,000
Spectral Coverage (nm) Range of UV wavelengths where significant absorption occurs.280 - 340 nm

Photostability Assessment using Spectrophotometry:

A crucial aspect of photoprotection research is determining the photostability of the active agent. A compound that degrades upon exposure to UV radiation will lose its protective capabilities and may even form harmful byproducts. Spectrophotometry is a key technique to assess this. The methodology involves:

Recording the initial UV absorption spectrum of a solution of this compound.

Exposing the solution to a controlled source of UV radiation that mimics sunlight for specific time intervals.

Recording the UV absorption spectrum after each exposure period.

A decrease in the absorbance at the λmax over time would indicate photodegradation. The results are often presented as a percentage of photostability or a degradation curve.

While the synthesis and basic spectroscopic characterization (NMR, IR, MS) of this compound have been reported in the literature, detailed spectrophotometric studies focused on its photoprotective properties are yet to be widely published. tandfonline.comudsm.ac.tzjoac.info The methodologies described above represent the standard approach that would be employed to evaluate its potential as a novel sunscreen agent.

Future Research Directions and Translational Perspectives

Elucidation of Additional Biological Targets and Signaling Pathways

A primary avenue of future research will be the identification of the biological targets and signaling pathways modulated by Methyl 2-methoxy-6-pentadecylbenzoate. The presence of a long pentadecyl chain suggests that the compound may interact with lipid-binding proteins or insert into cellular membranes, thereby influencing membrane-associated signaling events. Long-chain fatty acids are known to interact with various receptors, including G protein-coupled receptors like FFAR1 and FFAR4, which are involved in metabolic regulation. annualreviews.org Future studies should investigate whether this compound can modulate these or other lipid-sensing receptors.

Furthermore, the methoxy-substituted benzoate moiety is a common feature in many bioactive natural products and synthetic drugs, often contributing to receptor binding and metabolic stability. nih.govnih.gov Research should explore if this part of the molecule interacts with targets of other phenolic compounds, which are known to modulate a wide array of signaling pathways, including those involved in inflammation and cell proliferation. nih.govnih.gov Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pull down interacting proteins and identify specific molecular targets. Subsequent validation through in vitro and cell-based assays will be crucial to confirm these interactions and elucidate the downstream signaling cascades. The investigation of signaling pathways affected by long-chain lipids, such as those involved in plant-pathogen interactions, may also provide insights into the potential roles of this compound. nih.govtandfonline.com

Development of Novel Synthetic Analogues for Enhanced Activity

The synthesis of novel analogues of this compound is a critical step toward optimizing its potential therapeutic effects. Structure-activity relationship (SAR) studies will be instrumental in understanding how modifications to the chemical scaffold affect its biological activity. iomcworld.comnih.gov Key areas for modification could include:

Alteration of the Alkyl Chain: The length, saturation, and branching of the pentadecyl chain could be systematically varied to probe its influence on target affinity and cell permeability.

Modification of the Aromatic Ring: The position and nature of the substituents on the benzoate ring could be altered. For instance, the methoxy (B1213986) group could be replaced with other alkoxy groups or a hydroxyl group to assess the impact on activity. mdpi.com

Ester Modification: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides to explore changes in solubility and pharmacokinetic properties.

The synthesis of such analogues can be guided by established methods for the preparation of alkylphenols and their derivatives. google.com These synthetic efforts will not only help in identifying more potent and selective compounds but also in developing probes to better understand the mechanism of action of the parent molecule. mdpi.comresearchgate.net

Application of Chemoinformatic and Computational Modeling Approaches

Chemoinformatic and computational modeling approaches offer powerful tools to accelerate the exploration of this compound and its analogues. nih.govnih.gov These in silico methods can be employed for several purposes:

Target Prediction: Computational algorithms can predict potential biological targets for the compound based on its structural similarity to known ligands. researchgate.net

Molecular Docking: Docking simulations can be used to model the interaction of this compound with predicted or known protein targets, providing insights into the binding mode and energetics. scilit.commdpi.com

Pharmacophore Modeling: By identifying the key structural features responsible for biological activity from a series of active analogues, pharmacophore models can be developed to guide the design of new, more potent compounds.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its analogues, helping to prioritize candidates for further experimental evaluation.

These computational studies, when used in conjunction with experimental data, can significantly streamline the drug discovery and development process, saving time and resources. frontiersin.org

Exploration in Phytochemistry and Natural Product Drug Discovery

The structural features of this compound suggest it could be of natural origin. Long-chain alkylphenols are characteristic secondary metabolites of plants in the Anacardiaceae family, which includes well-known species like cashew and mango. nih.govresearchgate.netias.ac.in Phytochemical investigations of plants from this and related families could lead to the isolation of this compound or structurally similar compounds. scielo.brresearchgate.net

The discovery of this compound in a natural source would provide valuable context for its potential biological role and ethnobotanical significance. Natural products have historically been a rich source of new drugs and drug leads. nih.gov Therefore, the exploration of this compound within the broader context of natural product drug discovery could unveil novel therapeutic applications. mdpi.com Furthermore, understanding its biosynthetic pathway in plants could open up possibilities for biotechnological production through metabolic engineering. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.